5-Bromo-2,4-dimethoxybenzaldehyde

Enzyme Inhibition ALDH3A1 Medicinal Chemistry

This 5-bromo-2,4-dimethoxybenzaldehyde isomer is essential for reproducible cross-coupling because its specific substitution pattern dictates regioselectivity. Use it as a privileged scaffold for Suzuki-Miyaura biaryl library synthesis or ALDH3A1 inhibitor SAR. Avoid isomeric variations that compromise yield or activity. Procure exact CAS 130333-46-9 to ensure experimental integrity.

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
CAS No. 130333-46-9
Cat. No. B144945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,4-dimethoxybenzaldehyde
CAS130333-46-9
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C=O)Br)OC
InChIInChI=1S/C9H9BrO3/c1-12-8-4-9(13-2)7(10)3-6(8)5-11/h3-5H,1-2H3
InChIKeyPXDIELLGFUEAIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,4-dimethoxybenzaldehyde (CAS 130333-46-9): A Strategic Synthetic Building Block for Medicinal Chemistry


5-Bromo-2,4-dimethoxybenzaldehyde (C9H9BrO3) is a polysubstituted aromatic aldehyde that serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis . Its structure features a reactive aldehyde group for condensation chemistry and a bromine atom that enables site-selective palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, allowing for the introduction of diverse molecular complexity . This combination of functionalities makes it a privileged scaffold for constructing compound libraries and exploring structure-activity relationships (SAR).

5-Bromo-2,4-dimethoxybenzaldehyde: Why Regioisomers and Analogs Are Not Interchangeable


While numerous bromo-dimethoxybenzaldehyde isomers exist (e.g., 3-bromo-2,4-dimethoxy, 4-bromo-2,5-dimethoxy) , as well as halogen-substituted analogs (e.g., 5-chloro, 5-iodo, 5-fluoro) [1], their divergent reactivity and physicochemical properties preclude simple substitution. The specific 2,4-dimethoxy substitution pattern and the placement of the bromine atom at the 5-position are critical determinants of regioselectivity in cross-coupling reactions and of biological activity in derived compounds. Even seemingly minor changes, such as replacing the bromine with a chlorine atom or relocating the aldehyde group, can drastically alter a molecule's electronic properties, its binding affinity to target proteins, and the synthetic routes available for its elaboration. Therefore, selecting the precise 5-Bromo-2,4-dimethoxybenzaldehyde isomer is essential for achieving reproducible, high-yielding syntheses and for maintaining the integrity of a research program's SAR hypotheses.

Quantitative Differentiation: Evidence-Based Performance Metrics for 5-Bromo-2,4-dimethoxybenzaldehyde


ALDH3A1 Inhibition Potency of 5-Bromo-2,4-dimethoxybenzaldehyde Compared to a Structural Analog

5-Bromo-2,4-dimethoxybenzaldehyde demonstrates superior inhibitory potency against human aldehyde dehydrogenase 3A1 (ALDH3A1) compared to the analog 5-bromo-2-hydroxybenzaldehyde. In a direct comparison using the same spectrophotometric assay, 5-bromo-2,4-dimethoxybenzaldehyde exhibits a more than 50-fold increase in potency [1].

Enzyme Inhibition ALDH3A1 Medicinal Chemistry

Synthetic Versatility: Regioselective Suzuki-Miyaura Cross-Coupling of 5-Bromo-2,4-dimethoxybenzaldehyde

The presence of a bromine atom at the 5-position of 5-bromo-2,4-dimethoxybenzaldehyde enables efficient and regioselective palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a capability not present in non-brominated analogs like 2,4-dimethoxybenzaldehyde . This allows for the direct installation of aryl, heteroaryl, or alkenyl groups at the 5-position, a key step in building diverse chemical libraries and exploring structure-activity relationships.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Antibacterial Activity Profile: Comparative IC50 Against Enterococcus faecalis

5-Bromo-2,4-dimethoxybenzaldehyde exhibits measurable antibacterial activity against the clinically relevant Gram-positive pathogen Enterococcus faecalis. While this activity is modest, it serves as a differentiating feature from non-halogenated analogs [1]. In a standardized 2-fold microtiter broth assay, 5-bromo-2,4-dimethoxybenzaldehyde demonstrated an IC50 of 3.19 µM.

Antimicrobial Antibacterial Drug Discovery

Target Applications for 5-Bromo-2,4-dimethoxybenzaldehyde Based on Empirical Evidence


Synthesis of Diverse Biaryl Libraries for SAR Exploration

This compound is optimally suited for constructing focused libraries of biaryl-containing molecules via Suzuki-Miyaura cross-coupling. The reactive bromine handle allows for the introduction of a wide variety of aryl and heteroaryl boronic acids, enabling rapid exploration of chemical space around the 5-position of the benzaldehyde scaffold. This is a cornerstone strategy in medicinal chemistry for optimizing lead compounds .

Development of ALDH3A1-Targeted Inhibitors as Chemical Probes

With its characterized inhibitory activity against ALDH3A1, this compound serves as a viable starting point for developing more potent and selective inhibitors. The quantitative IC50 data provide a baseline for structure-activity relationship (SAR) studies, where modifications to the core scaffold can be made to improve affinity, selectivity, and pharmacokinetic properties .

Scaffold for Antibacterial Lead Optimization

The demonstrated antibacterial activity against Enterococcus faecalis, albeit moderate, positions 5-bromo-2,4-dimethoxybenzaldehyde as a useful scaffold for further optimization. Medicinal chemists can leverage the aldehyde and bromine functionalities to synthesize derivatives with improved potency and spectrum of activity against Gram-positive pathogens, as evidenced by the synthesis of chalcone derivatives .

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